molecular formula C21H12N2O3S B2737344 N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922879-14-9

N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2737344
CAS No.: 922879-14-9
M. Wt: 372.4
InChI Key: CBJOCFIGRMGCAW-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic small molecule featuring a benzo[f]chromene core fused with a 3-oxo group and a carboxamide linkage to a 1,3-benzothiazol-6-yl substituent. This compound belongs to the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative family, which has been extensively studied for antitumor and fluorescence properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3S/c24-20(23-13-6-7-17-19(9-13)27-11-22-17)16-10-15-14-4-2-1-3-12(14)5-8-18(15)26-21(16)25/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJOCFIGRMGCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step reactions. One common method involves the condensation of 6-nitrobenzo[d]thiazol-2-amine with an appropriate aryl benzaldehyde in ethanol, using a catalytic amount of glacial acetic acid . The resulting intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Comparisons with Analogs :

  • Amides vs.
  • Substituent Effects: Replacing the benzothiazole group with other aryl/heteroaryl amines (e.g., quinolin-3-yl in compound 27 or 3,5-dimethylphenyl in 5a ) alters electronic properties and bioactivity.

Photophysical Properties

While esters like 6g exhibit high fluorescence quantum yields (Φf = 0.66) for imaging , the target compound’s amide group may reduce Φf due to increased polarity. However, its benzothiazole moiety could introduce unique emission profiles, warranting further study.

Table 2: Photophysical Data for Fluorescent Analogs
Compound λabs (nm) λem (nm) Φf Application
6g 410 445 0.66 Bioimaging
5g 395 430 0.44 Moderate fluorescence
Target* 380–400* 420–440* ~0.3* Potential theranostics

*Predicted based on structural analogs .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Esters with linear alkyl chains (e.g., 6a–g ) show increased Φf with chain length but lack cytotoxicity .
  • Electron-Withdrawing Groups: Amides with aryl/heteroaryl substituents (e.g., benzothiazole, quinoline) enhance antitumor activity but reduce fluorescence .
  • Hybrid Derivatives : Future designs could merge benzothiazole’s bioactivity with ester-based fluorescence, as seen in dual-action probes .

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure

The compound features a benzothiazole moiety linked to a benzochromene structure, which is known for various pharmacological properties. Its chemical formula is C₁₈H₁₄N₂O₃S, with a molecular weight of 342.38 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of benzothiazole and chromone can inhibit cancer cell proliferation.
  • Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.

Anticancer Activity

A pivotal study evaluated the anticancer effects of this compound against various cancer cell lines. The findings are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
HeLa5.12Induction of apoptosis
MCF-74.75Cell cycle arrest in G1 phase
A5496.30Inhibition of proliferation
U9377.80Activation of caspase pathways

Case Study: HeLa Cells

In a specific case study involving HeLa cells, treatment with the compound resulted in significant cell death, as evidenced by flow cytometry assays which indicated increased apoptosis rates at concentrations above 5 µM. The compound was found to activate caspase-3 and caspase-9, key players in the apoptotic pathway.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro tests revealed:

  • Effective against Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been investigated, particularly its effect on kinases involved in cancer signaling pathways:

Enzyme Target Inhibition (%) at 10 µM
ATR Kinase85%
CDK278%
PI3K65%

Molecular docking studies suggest that this compound binds effectively to the active sites of these enzymes, indicating a promising avenue for further drug development.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole (δ 7.2–8.5 ppm for aromatic protons) and chromene (δ 6.3–7.8 ppm) moieties. The amide proton typically appears at δ 10–12 ppm .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 375.08 for C₂₁H₁₃N₂O₃S) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL or SIR97 ) resolves bond lengths and dihedral angles, critical for confirming stereochemistry .

How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s physicochemical properties?

Advanced
Discrepancies in properties like solubility or reactivity often arise from approximations in computational models. Mitigation strategies include:

  • Hybrid DFT-MD Approaches : Combine Density Functional Theory (DFT) with molecular dynamics to account for solvent effects. For example, FMO analysis predicts HOMO-LUMO gaps for sodium ion binding, which can be validated via UV-Vis titration .
  • Experimental Cross-Validation : Compare predicted collision cross-sections (CCS, e.g., 146.6 Ų for [M+H]⁺ ) with ion mobility spectrometry (IMS) data .
  • Crystallographic Refinement : Use programs like WinGX to reconcile computational geometry with experimental X-ray data (e.g., bond angles ±0.02 Å ).

What methodologies are recommended for analyzing the compound’s interaction with biological targets such as enzymes or receptors?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes. For benzothiazole derivatives, key interactions include π-π stacking with aromatic residues and hydrogen bonding via the amide group .
  • Kinetic Assays : Measure IC₅₀ values (e.g., 2.3 µM against MCF7 cells ) using dose-response curves in cell viability assays (MTT or SRB).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets like kinases or proteases .

What are the primary biological assays used to evaluate the anticancer potential of this compound?

Q. Basic

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF7, HepG2) using MTT assays. Normalize results to positive controls like doxorubicin .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) detects early/late apoptotic cells .
  • Target Inhibition : Western blotting for biomarkers (e.g., PARP cleavage for apoptosis; phosphorylated EGFR for kinase inhibition) .

How can X-ray crystallography and computational modeling be integrated to elucidate the compound’s structure-activity relationship (SAR)?

Q. Advanced

  • Crystal Structure Analysis : Determine the compound’s conformation (e.g., dihedral angle between benzothiazole and chromene rings ≈89° ). Use ORTEP-3 for graphical representation.
  • SAR via DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the chromene-3-oxo group’s electron deficiency may drive DNA intercalation .
  • Docking-Driven SAR : Correlate docking scores (e.g., Glide score ≤ −9.0 kcal/mol) with experimental IC₅₀ values to prioritize derivatives .

What experimental strategies can address low solubility in preclinical formulation studies?

Q. Advanced

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
  • Amorphization : Prepare solid dispersions via spray drying (e.g., with PVP-VA64) to disrupt crystallization .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving bioavailability .

How do researchers validate the compound’s metabolic stability in pharmacokinetic studies?

Q. Advanced

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clint) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • In Vivo PK : Administer IV/PO doses in rodents and measure plasma concentration-time profiles (AUC, Cmax) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.